2-Amino-5-chlorohex-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-chlorohex-5-enoic acid is an organic compound classified as an alpha-amino acid. It is characterized by the presence of an amino group attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). This compound is found in certain species, such as Amanita miculifera . The molecular formula of this compound is C6H10ClNO2, and it has a net charge of 0 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chlorohex-5-enoic acid can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . Another method involves the use of boron reagents for coupling reactions, such as the Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-chlorohex-5-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the amino and carboxylate groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogen acids, reducing agents like sodium cyanoborohydride (NaBH3CN), and other nucleophiles . The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield alkyl-substituted amines, while reduction reactions can produce primary amines .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-chlorohex-5-enoic acid has various scientific research applications across multiple fields:
Wirkmechanismus
The mechanism of action of 2-Amino-5-chlorohex-5-enoic acid involves its interactions with molecular targets and pathways within biological systems. As an alpha-amino acid, it can act as a Bronsted base, accepting a hydron from a donor (Bronsted acid) . The specific molecular targets and pathways involved depend on the context of its application, such as its role in enzymatic reactions or its incorporation into peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-chlorohex-5-enoic acid is similar to other alpha-amino acids, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the chloro group and the double bond in the hexenoic acid chain. These features influence its chemical reactivity and biological activity, making it distinct from other alpha-amino acids .
Eigenschaften
CAS-Nummer |
66157-56-0 |
---|---|
Molekularformel |
C6H10ClNO2 |
Molekulargewicht |
163.60 g/mol |
IUPAC-Name |
2-amino-5-chlorohex-5-enoic acid |
InChI |
InChI=1S/C6H10ClNO2/c1-4(7)2-3-5(8)6(9)10/h5H,1-3,8H2,(H,9,10) |
InChI-Schlüssel |
IFFHOISHOWGDDA-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CCC(C(=O)O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.